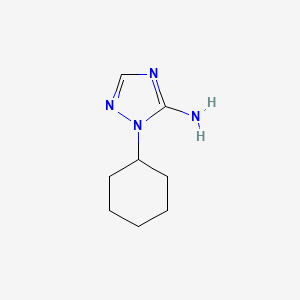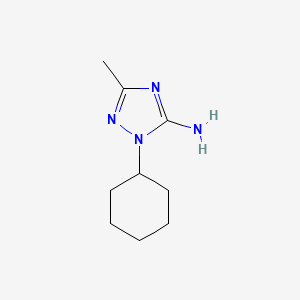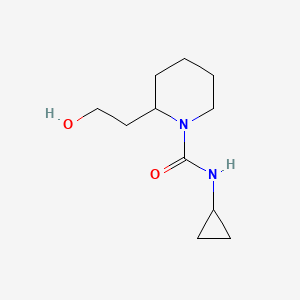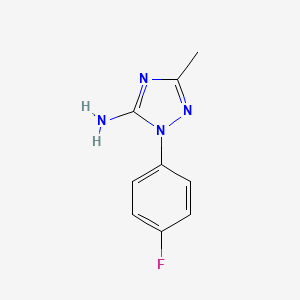
2-Cyclohexyl-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1,2,4-triazol-3-amine (abbreviated as CCTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. CCTA belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms.
作用機序
The mechanism of action of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. For example, some studies have suggested that 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation.
Biochemical and physiological effects:
2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives have been shown to exhibit a range of biochemical and physiological effects, depending on their chemical structure and the target protein or pathway. For example, some studies have reported that 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives may modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response and tissue repair. Other studies have suggested that 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives may inhibit the growth and invasion of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway.
実験室実験の利点と制限
2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives have several advantages for use in laboratory experiments, including their high purity and stability, ease of synthesis, and diverse chemical properties. However, some limitations should be considered, such as their potential toxicity and the need for further optimization of their pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for research on 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives, including:
1. Development of new 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
2. Evaluation of 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives as potential therapeutics for various diseases, including cancer, inflammatory disorders, and viral infections.
3. Investigation of the mechanism of action of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives at the molecular and cellular levels, using techniques such as proteomics, transcriptomics, and metabolomics.
4. Exploration of the potential applications of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives in material science and catalysis, due to their unique chemical properties and reactivity.
Conclusion:
In conclusion, 2-Cyclohexyl-1,2,4-triazol-3-amine is a promising chemical scaffold with potential applications in various fields of scientific research. Its synthesis method is well-established, and its derivatives have shown significant pharmacological activity in preclinical studies. Further research is needed to fully understand the mechanism of action of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives, as well as to optimize their pharmacokinetic and pharmacodynamic properties for clinical use.
合成法
2-Cyclohexyl-1,2,4-triazol-3-amine can be synthesized through a multi-step process starting from the commercially available cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, which is then treated with sodium hypochlorite to form 2-cyclohexyl-2-hydroxyiminoacetone. This intermediate is then reacted with hydrazine hydrate and sodium acetate to yield 2-Cyclohexyl-1,2,4-triazol-3-amine in high yield and purity.
科学的研究の応用
2-Cyclohexyl-1,2,4-triazol-3-amine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Several studies have reported the synthesis and evaluation of 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives as anti-cancer, anti-inflammatory, and anti-viral agents. For example, a recent study showed that a series of 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives exhibited potent anti-cancer activity against human breast cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
2-cyclohexyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJJKXQXFRQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1,2,4-triazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)






